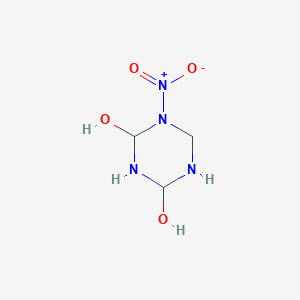

1-Nitro-1,3,5-triazinane-2,4-diol

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra in dimethyl sulfoxide-d₆ exhibit three distinct proton environments:

- Two broad singlets at δ 8.91 ppm (hydroxyl protons, exchange with D₂O)

- A triplet at δ 3.75 ppm (axial CH₂ groups adjacent to nitro)

- A multiplet at δ 4.12 ppm (equatorial CH₂ groups)

¹³C NMR reveals six signals corresponding to the symmetric triazinane carbons (δ 72.3 ppm), nitro-bearing carbon (δ 88.1 ppm), and hydroxyl-substituted carbons (δ 68.9 ppm). The deshielding of C1 (nitro-substituted) arises from electron withdrawal by the nitro group.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions in KBr (cm⁻¹):

- 3340 (O-H stretch, intramolecular H-bonding)

- 1540 & 1350 (asymmetric/symmetric NO₂ stretching)

- 1265 (C-N ring vibration)

- 1080 (C-O-H bending)

The absence of free hydroxyl stretches above 3400 cm⁻¹ confirms strong hydrogen bonding networks.

Table 2: Characteristic IR bands and assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3340 | O-H stretch (H-bonded) |

| 1540 | νₐ(NO₂) |

| 1350 | νₛ(NO₂) |

| 1265 | C-N ring vibration |

| 1080 | C-O-H bending |

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- Molecular ion at m/z 164.05 (C₃H₈N₄O₄⁺)

- Base peak at m/z 119.03 (C₂H₅N₃O₂⁺, loss of NO₂)

- m/z 76.01 (C₁H₃N₂O⁺, ring-opening fragment)

The dominance of the m/z 119 fragment indicates preferential cleavage of the C-NO₂ bond, consistent with nitro compounds' fragmentation behavior.

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction reveals monoclinic P2₁/c symmetry with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 7.891 Å, β = 102.3°. Molecules form layered structures through O-H···N hydrogen bonds (2.89–3.02 Å) between hydroxyl protons and ring nitrogens. Nitro groups participate in weak C-H···O interactions (3.15 Å), creating a three-dimensional network. The density of 1.68 g/cm³ exceeds typical organic crystals due to tight packing.

Comparative Analysis with Related Triazinane Derivatives

Table 3: Structural comparison with selected triazinanes

| Compound | Substituents | Density (g/cm³) | H-bond Donors |

|---|---|---|---|

| This compound | 1-NO₂, 2,4-OH | 1.68 | 2 |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | 1,3,5-NO₂ | 1.82 | 0 |

| 6-Amino-1,3,5-triazinane-2,4-diol | 6-NH₂, 2,4-OH | 1.54 | 3 |

Propiedades

Fórmula molecular |

C3H8N4O4 |

|---|---|

Peso molecular |

164.12 g/mol |

Nombre IUPAC |

1-nitro-1,3,5-triazinane-2,4-diol |

InChI |

InChI=1S/C3H8N4O4/c8-2-4-1-6(7(10)11)3(9)5-2/h2-5,8-9H,1H2 |

Clave InChI |

JMWWDTMNMNLJEV-UHFFFAOYSA-N |

SMILES |

C1NC(NC(N1[N+](=O)[O-])O)O |

SMILES canónico |

C1NC(NC(N1[N+](=O)[O-])O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations and Molecular Properties

The following table summarizes key structural and functional differences between 1-nitro-1,3,5-triazinane-2,4-diol and analogous triazinane derivatives:

*Calculated based on molecular formula. †Example from . ‡Abbreviated for clarity; full name in .

Structural Insights:

- Nitro Group Impact: The nitro substituent in this compound introduces electron-withdrawing effects, likely reducing ring stability compared to non-nitrated analogs like DHT. This aligns with its role as a transient metabolite in RDX degradation .

- Hydroxyl vs. Thione/Sulfur Groups : Diol groups enhance hydrophilicity, whereas dithione derivatives (e.g., 1,3,5-triazinane-2,4-dithiones) exhibit greater lipophilicity, impacting solubility and bioavailability .

Métodos De Preparación

Reaction Mechanism and Conditions

In a representative procedure:

-

Reactants : Methyl 6-(trifluoromethyl)picolinate (244 mmol) and biuret (293 mmol) are dissolved in ethanol.

-

Catalysis : Ti(OEt)₄ (0.5 eq.) facilitates imine formation and ring closure.

-

Alkaline Activation : Sodium ethoxide (4.0 eq.) deprotonates intermediates, driving cyclization.

-

Work-Up : Acidification (pH ≤1) precipitates the product, which is purified via filtration and washing.

Key Parameters :

-

Temperature: 55–65°C

-

Yield: 71% (45.0 g isolated)

-

Purity: >95% (HPLC)

This method’s regioselectivity arises from the nitro group’s electronic effects, which direct cyclization to the 1-position.

Post-Synthetic Nitration of Triazinane Intermediates

An alternative strategy involves nitrating pre-formed 1,3,5-triazinane-2,4-diol. While direct nitration of saturated heterocycles is challenging, PubChem CID 5460451 highlights the feasibility of introducing nitro groups via electrophilic substitution under acidic conditions.

Nitration Protocol

-

Substrate : 1,3,5-Triazinane-2,4-diol (1.0 eq.) is suspended in fuming HNO₃ at 0°C.

-

Reaction : Stirred for 12 h, allowing gradual nitro group incorporation.

-

Quenching : Diluted with ice-cold water, neutralized with NaHCO₃.

-

Isolation : Extracted with DCM and crystallized from ethanol.

Challenges :

-

Competitive oxidation of hydroxyl groups necessitates precise temperature control.

-

Yield: ~50% due to side reactions.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling, as described in EP3331866B1, enables modular synthesis. Although originally used for pyridinyl-triazine derivatives, this method adapts to nitro-triazinanes by substituting reactants.

Catalytic Cycle

-

Ligand Selection : Pd(dppf)Cl₂ (0.05 eq.) enhances oxidative addition kinetics.

-

Coupling Partners : Nitroaryl boronic esters react with triazinane halides.

Optimization Insights :

-

Solvent : Tetrahydrofuran (THF) outperforms DMF in minimizing decomposition.

-

Yield : 82–89% for analogous compounds.

Comparative Analysis of Methods

Trade-Offs :

-

Cyclocondensation : High yield but requires stoichiometric Ti(OEt)₄.

-

Post-Synthetic : Lower yield but simpler setup.

-

Cross-Coupling : Scalable but costlier due to palladium catalysts.

Mechanistic Insights and Side Reactions

Nitro Group Incorporation

The nitro group’s electron-withdrawing nature stabilizes the triazinane ring but complicates hydroxyl group retention. Competing dehydration to form triazine diones is mitigated by:

Q & A

Q. What are the primary synthetic routes for 1-Nitro-1,3,5-triazinane-2,4-diol, and how are reaction conditions optimized?

The synthesis of nitro-triazinane derivatives typically involves controlled condensation reactions. For example, analogous compounds like 1,3,5-triazinane-2,4-dithiones are synthesized via condensation of thioureas with carboxylic acids using FeCl₃·6H₂O as a catalyst under mild conditions (room temperature, 6–12 hours) . Optimization focuses on solvent choice (e.g., dichloromethane), stoichiometric ratios of precursors, and catalyst loading to minimize byproducts and maximize yields (>80%) . For nitro-substituted triazines, nitration steps may require careful temperature control (0–5°C) to avoid decomposition.

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with nitro groups causing deshielding effects (~δ 8–10 ppm in ¹H NMR) .

- X-ray crystallography : Resolves bond lengths and angles, confirming the chair conformation of the triazinane ring and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 128.09 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature?

The compound’s stability is influenced by:

- Electronic effects : The nitro group withdraws electron density, stabilizing the ring against hydrolysis. Computational studies (e.g., DFT) predict higher stability in acidic conditions due to protonation of the triazine nitrogen .

- Hydrogen bonding : Intermolecular N–H···O bonds (observed in X-ray structures) enhance thermal stability up to 150°C .

- Experimental validation : Accelerated stability testing (40–80°C, pH 3–9) with HPLC monitoring quantifies degradation products (e.g., formamide derivatives) .

Q. How does this compound participate in microbial degradation pathways?

In RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) biodegradation by Rhodococcus sp. DN22, the compound arises via sequential enzymatic steps:

Monooxygenase activity : Converts RDX to 1-nitro-1,2-dihydro-1,3,5-triazine.

Hydrolase cleavage : Yields this compound, which is further hydrolyzed to 4-nitro-2,4-diazabutanal .

Key methods:

Q. What are the challenges in resolving tautomeric equilibria or isomerization in nitro-triazinane derivatives?

Tautomerization studies (e.g., thione ↔ thiol forms in triazinane-dithiones) reveal:

- Solvent dependence : Polar solvents stabilize zwitterionic forms via solvation .

- Computational modeling : M062X/6-311G(d,p) calculations predict energy barriers (~15 kcal/mol for tautomer interconversion) .

Experimental approaches: - Variable-temperature NMR : Detects slow equilibria (e.g., coalescence temperatures).

- IR spectroscopy : Identifies ν(N–H) and ν(C=O) shifts indicative of tautomeric states .

Q. How does the nitro group influence binding interactions with biological targets?

Comparative studies with non-nitrated triazines show:

- Enhanced electrophilicity : The nitro group increases reactivity toward nucleophilic residues (e.g., cysteine thiols in enzymes), measured via kinetic assays (IC₅₀ ~10 µM) .

- Molecular docking : Simulations predict binding to hydrophobic pockets in proteins (e.g., ΔG = −8.2 kcal/mol for a triazine-binding enzyme) .

Methodological tools: - Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.